N,N-dibutylbutane-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
14673-98-4 |
|---|---|
Molecular Formula |
C12H27NO2S |
Molecular Weight |
249.42 g/mol |
IUPAC Name |
N,N-dibutylbutane-1-sulfonamide |
InChI |
InChI=1S/C12H27NO2S/c1-4-7-10-13(11-8-5-2)16(14,15)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
MZMABARWQKLMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)CCCC |
Origin of Product |
United States |
Supramolecular Interactions Involving Sulfonamide Scaffolds
Hydrogen Bonding in Sulfonamide-Containing Systems
Hydrogen bonding is a critical directional interaction that governs the structure of molecules in biological systems and synthetic materials. wisc.edu A hydrogen bond forms between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). wisc.edu
In the context of sulfonamides, the hydrogen-bonding capability is determined by the substitution pattern on the nitrogen atom. Primary (–SO₂NH₂) and secondary (–SO₂NHR) sulfonamides possess an N-H proton, which is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows them to act as effective hydrogen bond donors. mdpi.com Concurrently, the two oxygen atoms of the sulfonyl group have partial negative charges and available lone pairs, making them strong hydrogen bond acceptors. nih.govyoutube.com These dual donor-acceptor roles allow primary and secondary sulfonamides to form robust and predictable self-assembling patterns, such as chains and dimers. nih.gov
However, N,N-dibutylbutane-1-sulfonamide is a tertiary sulfonamide , meaning its nitrogen atom is bonded to two alkyl (butyl) groups and has no attached hydrogen atoms. nih.gov Consequently, it is incapable of acting as a hydrogen bond donor. youtube.com Its role in hydrogen bonding is exclusively that of an acceptor , utilizing the lone pairs on its two sulfonyl oxygen atoms. While the nitrogen atom also has a lone pair, its availability as a hydrogen bond acceptor can be sterically hindered by the two bulky butyl groups. Therefore, any hydrogen bonding involving this compound will be with a suitable donor molecule interacting with its sulfonyl oxygens.
Table 1: Hydrogen Bonding Capabilities of Sulfonamide Classes| Sulfonamide Class | Example Structure | H-Bond Donor Sites | H-Bond Acceptor Sites |
|---|---|---|---|
| Primary | R-SO₂NH₂ | Two N-H protons | Two S=O oxygens, one N atom |
| Secondary | R-SO₂NHR' | One N-H proton | Two S=O oxygens, one N atom |
| Tertiary (e.g., this compound) | R-SO₂NR'R'' | None | Two S=O oxygens |
Host-Guest Chemistry and Recognition Phenomena
Host-guest chemistry is a branch of supramolecular chemistry where a larger 'host' molecule forms a complex with a smaller 'guest' molecule through non-covalent interactions. youtube.comyoutube.com The selectivity of this binding is dictated by the principles of molecular recognition, including steric fit (size and shape complementarity) and electronic complementarity (e.g., hydrophobic/hydrophilic interactions, hydrogen bonding).
While no specific host-guest studies involving this compound have been reported, its structural features allow for predictable behavior as a guest molecule. Macrocyclic hosts such as cyclodextrins , which feature a hydrophobic inner cavity and a hydrophilic exterior, are well-known to encapsulate aliphatic chains. nih.gov
It is therefore highly probable that this compound could act as a guest for a host like β-cyclodextrin or γ-cyclodextrin. The flexible butyl chains would readily partition into the nonpolar cavity of the host, driven by hydrophobic interactions. The polar sulfonamide headgroup would likely reside near the rim of the cyclodextrin, where it could interact with water or the hydroxyl groups of the host. This encapsulation could be used to modify the physical properties of the sulfonamide, such as its aqueous solubility.
Table 3: Potential Host-Guest Interactions for this compound (as Guest)| Potential Host Type | Interacting Guest Moiety | Primary Driving Force |
|---|---|---|
| Cyclodextrins (β- or γ-) | Butyl chains | Hydrophobic interaction (encapsulation in cavity) |
| Calixarenes | Butyl chains | Hydrophobic interaction (encapsulation in cavity) |
| Cucurbiturils | Butyl chains / Protonated amine (if formed) | Hydrophobic and ion-dipole interactions |
Design of Supramolecular Architectures with Sulfonamide Units
The rational design of complex supramolecular architectures relies on the use of molecular building blocks (synthons) with well-defined and predictable interaction patterns. umd.edu The sulfonamide moiety is an excellent functional group for this purpose.
In more complex molecules, the ability of primary and secondary sulfonamides to form N-H···O=S hydrogen bonds is a powerful tool for creating robust, higher-order structures like tapes, sheets, and cyclic dimers. mdpi.comnih.gov In the case of this compound, its utility as a building block is different but still significant. It can be employed in crystal engineering and materials design in several ways:
As a Hydrogen Bond Acceptor: It can be co-crystallized with strong hydrogen bond donors to form predictable structures where the sulfonamide's sulfonyl oxygens act as reliable, directional acceptor sites.
As a Non-coordinating Spacer: In coordination chemistry or materials science, the butane-1-sulfonamide backbone can act as a flexible, non-coordinating linker, while the N,N-dibutyl end can serve as a sterically bulky "cap" to control the dimensionality of a growing network or to prevent unwanted aggregation.
While simple aliphatic sulfonamides are not as widely studied in supramolecular design as their aromatic counterparts, their properties offer a distinct set of tools for chemists to control the assembly and properties of molecular solids.
Environmental Fate and Chemical Degradation Pathways of Sulfonamides
Chemical Degradation
Sulfonamides can undergo various chemical transformations in the environment.
Role of N,n Dibutylbutane 1 Sulfonamide in Specific Chemical Processes and As a Reagent
Use in Organic Synthesis as a Protecting Group or Activating Agent
In the realm of organic synthesis, the sulfonamide group is a well-established functional group that can serve as a protecting group for amines. The introduction of a sulfonyl group, such as in the formation of a sulfonamide, can decrease the nucleophilicity of the amine, thereby protecting it from unwanted reactions while other parts of the a molecule undergo chemical transformations. This strategy is crucial in the multi-step synthesis of complex organic molecules.
Applications in Non-Aqueous Solvent Systems
Non-aqueous solvent systems are critical in a variety of applications, including electrochemistry, particularly in the development of batteries. oaepublish.comnih.gov These systems often require solvents and additives that can dissolve electrolytes and facilitate ion transport while remaining stable under the electrochemical conditions of the device.
A thorough review of available scientific literature did not yield specific applications of N,N-dibutylbutane-1-sulfonamide within non-aqueous solvent systems. The exploration of novel electrolyte additives is an active area of research, particularly for next-generation batteries, but the role of this specific compound in such systems has not been documented. wipo.intresearchgate.net
Role as a Ligand or Complexing Agent in Coordination Chemistry
The structural characteristics of sulfonamides, which include nitrogen and oxygen donor atoms, provide them with the capability to act as ligands, forming coordination complexes with various metal ions. nih.gov The coordination of metal ions with sulfonamide-based ligands can lead to the formation of complexes with diverse geometries and interesting chemical and physical properties. nih.govresearchgate.netresearchgate.net
While general studies have demonstrated the ability of sulfonamides to coordinate with transition metals and rare earth metals, researchgate.netnih.gov specific research detailing the synthesis and characterization of coordination complexes involving this compound as a ligand is not prevalent in the reviewed literature. The steric hindrance from the two butyl groups on the nitrogen atom might influence its coordination behavior compared to less substituted sulfonamides. However, the fundamental presence of donor atoms suggests a potential for this compound to participate in the formation of metal complexes. electronicsandbooks.com
Applications in Materials Science (Excluding medical materials)
In the field of materials science, sulfonamide derivatives have found a notable application as plasticizers, particularly for polyamides. nachmann.it Plasticizers are additives that increase the flexibility and durability of a material. The incorporation of certain sulfonamides into polymers like nylon can modify their physical properties to suit specific applications.
There is evidence to suggest that sulfonamide derivatives are used as plasticizers in polyamides, and a non-toxic polymeric plasticizer has been developed to replace these traditionally used sulfonamide derivatives. nachmann.it This indicates a historical and ongoing relevance of sulfonamides in the polymer industry. While direct documentation for this compound is not specified, its structural similarity to other plasticizing sulfonamides makes it a candidate for such applications.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of sulfonamides, including N,N-dibutylbutane-1-sulfonamide, has traditionally relied on methods that can involve harsh reagents and generate significant waste. researchgate.net The future of its synthesis lies in the adoption of greener and more sustainable practices.
Key areas of development include:
Catalytic Oxidative Reactions: Researchers are exploring new strategies for constructing sulfonamides through catalytic oxidation. thieme-connect.com These methods often utilize readily available and less hazardous starting materials, such as thiols and amines, and can proceed under milder, metal-free conditions. thieme-connect.com
Metal-Free and Boron-Catalyzed Methods: To circumvent the issues associated with traditional methods, metal-free and boron-catalyzed approaches are being developed for the N-alkylation of sulfonamides. thieme-connect.com These methods offer high yields and compatibility with a range of functional groups. thieme-connect.com
Photocatalysis: Metal-free photocatalytic approaches are emerging as a powerful tool for the late-stage functionalization of sulfonamides. acs.orgnih.gov This strategy allows for the conversion of sulfonamides into valuable sulfonyl radical intermediates, which can then be used in a variety of chemical transformations. acs.orgnih.gov
Water-Based Synthesis: The use of water as a "green" solvent is a significant step towards sustainable synthesis. researchgate.net Procedures are being developed where the final sulfonamide product can be collected by simple filtration, minimizing the need for organic solvents. researchgate.net
Recent advancements in the synthesis of sulfonamide intermediates are summarized in the following table:
| Synthetic Strategy | Key Features | Reference |
| Catalytic Oxidative Sulfonylation | Metal-free, mild conditions, uses thiols and amines. | thieme-connect.com |
| Boron-Catalyzed N-alkylation | Metal-free, green, sustainable, compatible with various functional groups. | thieme-connect.com |
| Photocatalytic Functionalization | Metal-free, generates sulfonyl radical intermediates for further reactions. | acs.orgnih.gov |
| Water-Based Synthesis | Uses water as a solvent, simplifies product isolation. | researchgate.net |
| One-Pot Synthesis | Combines multiple reaction steps, increases efficiency. | researchgate.net |
Exploration of Advanced Catalytic Applications (Non-biological)
While sulfonamides are well-known for their biological activities, their potential in non-biological catalysis is an expanding area of research. The unique electronic and structural properties of the sulfonamide motif can be harnessed for various catalytic applications.
Future research directions include:
Asymmetric Catalysis: The development of chiral sulfonamide-containing ligands for asymmetric catalysis is a promising avenue. These ligands can be used to control the stereochemical outcome of chemical reactions, which is crucial in the synthesis of pharmaceuticals and other fine chemicals.
Organocatalysis: Sulfonamide derivatives can act as organocatalysts, driving chemical transformations without the need for metal catalysts. This aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive metals.
Photoredox Catalysis: As mentioned in the context of synthesis, photocatalysis involving sulfonamides is a burgeoning field. acs.orgnih.gov The ability to generate radical intermediates under mild conditions opens up new possibilities for catalytic C-H functionalization and other challenging transformations. nih.gov
Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved chemical processes. For this compound and related compounds, a synergistic approach combining experimental studies and computational modeling is crucial.
Key areas of focus are:
Density Functional Theory (DFT) Studies: DFT is a powerful computational tool for investigating the electronic structure and reactivity of molecules. nih.gov It can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the factors that control reaction outcomes. rawdatalibrary.netresearchgate.netacs.org
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about reacting systems, allowing for the direct observation of intermediates and the elucidation of reaction kinetics.
Kinetic Studies: Detailed kinetic analysis of reactions involving sulfonamides can provide valuable insights into the rate-determining steps and the influence of various reaction parameters.
A recent study employed DFT calculations to investigate the cyclization selectivity of nitrogen-centered radical reactions, revealing that the 5-exo-trig pathway is energetically favored for many substrates, a finding that challenges previous assumptions. acs.org
Design of Functional Materials Incorporating Sulfonamide Scaffolds
The incorporation of sulfonamide moieties into polymers and other materials can impart unique and desirable properties. This is a rapidly growing area of research with potential applications in various technological fields.
Emerging trends include:
Redox-Active Polymers: Conjugated sulfonamides are being explored as high-potential cathode materials for lithium-ion batteries. differ.nl Their favorable electrochemical properties, including high redox potentials and excellent cycling stability, make them promising candidates for next-generation energy storage devices. differ.nl
Macrocyclic Chemistry: The development of synthetic methods to incorporate sulfonamide groups into macrocycles is opening up new avenues for drug discovery and materials science. york.ac.uk These macrocyclic sulfonamides represent a class of molecules with largely unexplored biological and material properties. york.ac.uk
Stimuli-Responsive Materials: The sulfonamide group can be designed to respond to external stimuli, such as pH or light. This property can be exploited to create "smart" materials for applications in drug delivery, sensing, and self-healing materials.
Antioxidant Scaffolds: Sulfonamide derivatives have shown potential as scaffolds for the development of antioxidant compounds. researchgate.net
A computational and machine learning-assisted study has been employed to screen a large library of conjugated sulfonamide molecules for their potential as cathode materials, identifying candidates with superior energy-related properties. differ.nl
Strategies for Environmentally Benign Management of Sulfonamide-Containing Waste
The widespread use of sulfonamides necessitates the development of effective and environmentally friendly strategies for managing waste containing these compounds. agriculturejournals.cz
Future research will likely focus on:
Biodegradation: Investigating the microbial degradation pathways of sulfonamides is crucial for developing bioremediation strategies for contaminated soil and water. nih.gov While some sulfonamides are not readily biodegradable, certain microorganisms have been shown to break them down. nih.govnih.gov
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and photocatalysis, are powerful methods for degrading persistent organic pollutants like sulfonamides in wastewater. tandfonline.com Research is ongoing to optimize these processes for efficiency and cost-effectiveness.
Adsorption: The use of low-cost adsorbents, such as biochar, for the removal of sulfonamides from water is an attractive and sustainable approach. acs.org Biochar derived from agricultural waste has shown promise as an effective adsorbent for sulfanilamide. acs.org
Source Reduction and Proper Disposal: A critical aspect of environmental management is the reduction of pharmaceutical waste at its source and the implementation of proper disposal practices to prevent the release of these compounds into the environment. researchgate.net
The following table summarizes some of the key environmental considerations and management strategies for sulfonamides:
| Environmental Aspect | Key Findings and Strategies | Reference |
| Environmental Presence | Sulfonamides are widely detected in various water environments. | agriculturejournals.cznih.gov |
| Persistence | Many sulfonamides are not readily biodegradable. | nih.gov |
| Waste Management | Improper disposal contributes significantly to environmental contamination. | researchgate.net |
| Biodegradation | Some microorganisms can degrade sulfonamides. | nih.gov |
| Advanced Oxidation | Ozonation and photocatalysis are effective for degradation. | tandfonline.com |
| Adsorption | Biochar shows promise for removing sulfonamides from water. | acs.org |
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., SO) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
